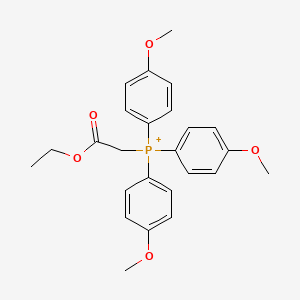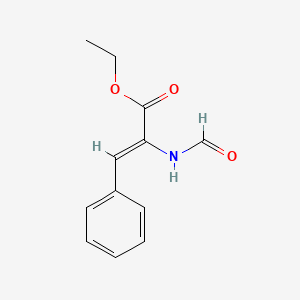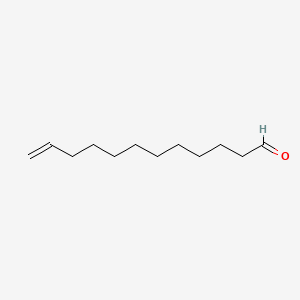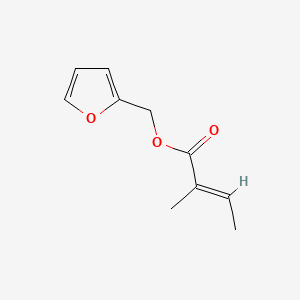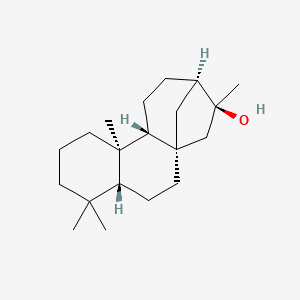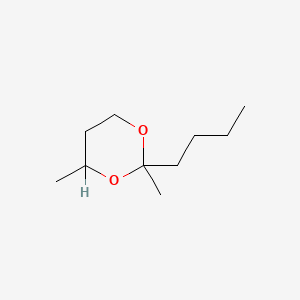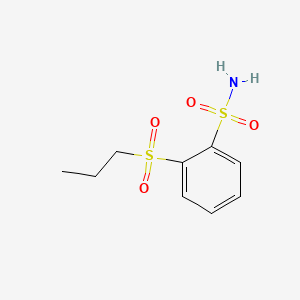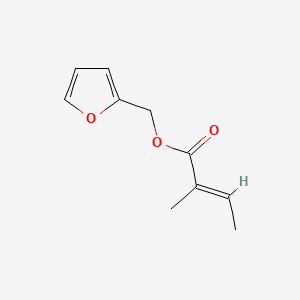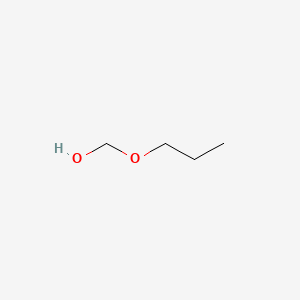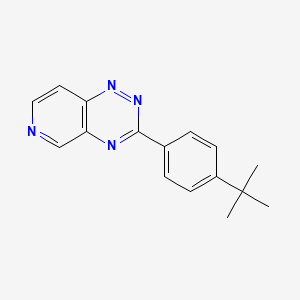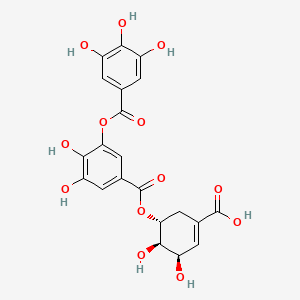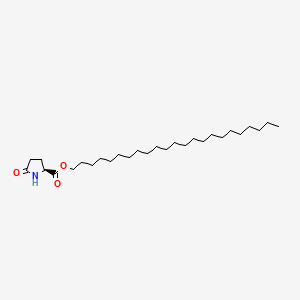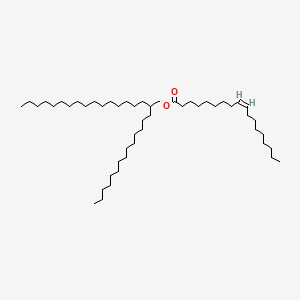
2-Tetradecyloctadecyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecyloctadecyl oleate is a chemical compound with the molecular formula C50H98O2 and a molecular weight of 731.31192 g/mol . It is an ester formed from the reaction of 2-tetradecyloctadecanol and oleic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl oleate can be synthesized through the esterification reaction between 2-tetradecyloctadecanol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Tetradecyloctadecyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and oleic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 2-Tetradecyloctadecanol and oleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Tetradecyloctadecyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the preparation of lipid-based nanoparticles for drug delivery and gene therapy.
Medicine: It is used in the formulation of topical creams and ointments due to its skin-conditioning properties.
Industry: The compound is utilized in the production of cosmetics, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 2-tetradecyloctadecyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the penetration of active ingredients through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Cetyl oleate: Similar in structure but with a shorter alkyl chain.
Stearyl oleate: Contains a stearyl group instead of the tetradecyloctadecyl group.
Isopropyl oleate: Has an isopropyl group instead of the tetradecyloctadecyl group.
Uniqueness
2-Tetradecyloctadecyl oleate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher melting point and enhanced stability. These properties make it particularly suitable for applications requiring long-lasting effects and stability under various conditions .
Propiedades
Número CAS |
94278-08-7 |
|---|---|
Fórmula molecular |
C50H98O2 |
Peso molecular |
731.3 g/mol |
Nombre IUPAC |
2-tetradecyloctadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H98O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-50(51)52-48-49(45-42-39-36-33-30-24-21-18-15-12-9-6-3)46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,49H,4-24,26,28-48H2,1-3H3/b27-25- |
Clave InChI |
GECHDLFVCIINSD-RFBIWTDZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




